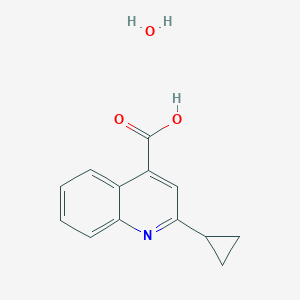
(r)-1-Aminobenzyl-phosphonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Aminobenzyl-phosphonic acid hydrochloride is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of an amino group attached to a benzyl ring, which is further connected to a phosphonic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobenzyl-phosphonic acid hydrochloride typically involves the reaction of benzylamine with a phosphonic acid derivative. One common method includes the use of benzylamine and diethyl phosphite in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under controlled temperature conditions to yield the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{EtO})_2\text{P(O)H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{P(O)(OH)}_2 ]
Industrial Production Methods
Industrial production of ®-1-Aminobenzyl-phosphonic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Aminobenzyl-phosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl-phosphonic acid derivatives, while reduction may produce aminobenzyl-phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Aminobenzyl-phosphonic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphonic acid derivatives, which are valuable in different chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition. Phosphonic acids are known to mimic the transition state of enzyme-catalyzed reactions, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, ®-1-Aminobenzyl-phosphonic acid hydrochloride is explored for its potential therapeutic applications. It may be investigated as a drug candidate for conditions where enzyme inhibition is beneficial, such as in the treatment of certain cancers or bacterial infections.
Industry
Industrially, this compound can be used in the formulation of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of ®-1-Aminobenzyl-phosphonic acid hydrochloride involves its interaction with molecular targets such as enzymes. The phosphonic acid group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylphosphonic acid: Similar structure but lacks the amino group.
Aminomethylphosphonic acid: Contains an amino group but has a different carbon backbone.
Phenylphosphonic acid: Similar aromatic ring but different functional groups.
Uniqueness
®-1-Aminobenzyl-phosphonic acid hydrochloride is unique due to the presence of both an amino group and a phosphonic acid group attached to a benzyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMPODGJTHMF-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2594757.png)
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/new.no-structure.jpg)
![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)

![1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2594768.png)


![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)
![4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2594776.png)

![METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2594778.png)
